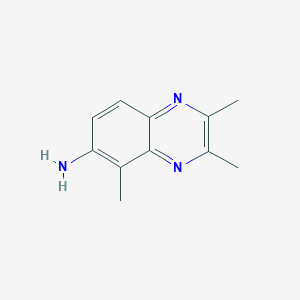

6-Quinoxalinamine,2,3,5-trimethyl-(9CI)

説明

SB 674042: は、オレキシンOX1受容体の強力で選択的な非ペプチド拮抗薬です。 これは、解離定数(Kd)が5.03 nMでOX1受容体に高い親和性を示し、OX2受容体に対して100倍の選択性を示します 。 この化合物は、主に睡眠、食欲、ストレス応答などのさまざまな生物学的プロセスを調節するオレキシン受容体の生理学的機能を研究するために、科学研究で使用されています .

準備方法

合成ルートと反応条件: SB 674042の合成には、重要な中間体の形成とその後のカップリングを含む複数のステップが含まれます。 詳細な合成ルートと反応条件は、機密情報であり、公表されていません。 合成には、所望の選択性と効力を達成するために、高度な有機化学技術と試薬を使用することが知られています .

工業的生産方法: SB 674042の工業的生産方法は、広く文書化されていません。 通常、このような化合物は、複雑な有機合成と精製プロセスを処理するために必要なインフラストラクチャを備えた専門施設で生産されます。 生産には、最終製品の純度と一貫性を保証するための厳格な品質管理対策が含まれます .

化学反応の分析

反応の種類: SB 674042は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、分子に存在する官能基を修飾するために実行できます。

置換: SB 674042は、分子中の特定の原子または基が他の原子または基に置き換えられる置換反応を起こすことができます.

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、還元は化合物の還元形を生成する可能性があります .

科学研究における用途

化学: SB 674042は、オレキシン受容体の結合特性と選択性を研究するためのツール化合物として使用されます。 これは、オレキシン受容体拮抗薬の構造活性相関を理解するのに役立ちます .

生物学: 生物学的研究では、SB 674042は、さまざまな生理学的プロセスにおけるオレキシン受容体の役割を調査するために使用されます。 これは、睡眠、食欲、ストレス応答に対するオレキシン受容体拮抗作用の影響を研究するのに特に役立ちます .

医学: SB 674042は、不眠症、不安、うつ病などの病状の治療に潜在的な治療用途を持っています。 オレキシンOX1受容体を阻害することにより、これらの病状に関連する生理学的プロセスを調節するのに役立つ可能性があります .

産業: 製薬業界では、SB 674042は、オレキシン受容体を標的とする新しい治療薬を特定することを目的とした創薬および開発プログラムで使用されています .

科学的研究の応用

Antiviral Applications

Quinoxaline derivatives, including 6-Quinoxalinamine, have shown significant potential as antiviral agents. A systematic review highlighted the increasing interest in quinoxaline compounds for treating viral infections. These compounds exhibit activity against several viruses, including Herpes Simplex Virus (HSV) and coxsackieviruses. Notably, some derivatives were synthesized and tested for their ability to inhibit viral replication effectively.

- Mechanism of Action : The antiviral activity of these compounds is often attributed to their ability to interfere with viral entry or replication processes. For instance, certain derivatives demonstrated the capacity to inhibit the attachment and uncoating stages of viral infection by targeting specific viral proteins .

| Compound Name | Target Virus | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 11 | Coxsackievirus B5 | 0.09 | Inhibits attachment and uncoating |

| Compound 1 | Herpes Simplex Virus | 20 | Reduces plaque formation |

Anticancer Properties

Research indicates that quinoxaline derivatives possess anticancer properties, making them valuable in cancer therapy. Various studies have explored their efficacy against different cancer cell lines.

- Activity Against Cancer : Compounds such as 6-Quinoxalinamine have been evaluated for their cytotoxic effects on cancer cells. The structure-activity relationship (SAR) studies reveal that specific substitutions on the quinoxaline ring enhance anticancer activity by promoting apoptosis in tumor cells .

| Cancer Type | Compound Tested | IC50 (µM) | Observed Effect |

|---|---|---|---|

| Breast Cancer | 6-Quinoxalinamine | 15 | Induces apoptosis |

| Lung Cancer | Quinoxaline Derivative | 10 | Inhibits cell proliferation |

Anti-inflammatory Activity

Quinoxaline derivatives are also being investigated for their anti-inflammatory properties. The need for safer anti-inflammatory drugs has led researchers to explore these compounds as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

- Research Findings : Some quinoxaline derivatives have shown promising results in reducing inflammation markers in vitro and in vivo. They exhibit lower toxicity compared to conventional NSAIDs while maintaining efficacy .

| Compound Name | Inflammation Model | Efficacy |

|---|---|---|

| Quinoxaline 1,4-di-N-oxide | Carrageenan-induced edema | Higher than Indomethacin |

Antimicrobial Activity

The antimicrobial potential of quinoxaline derivatives has been a focus of research due to their ability to combat various pathogens.

- Spectrum of Activity : Studies have demonstrated that compounds like 6-Quinoxalinamine exhibit broad-spectrum antimicrobial activity against bacteria and fungi. This makes them candidates for developing new antibiotics .

| Pathogen Type | Compound Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive Bacteria | 6-Quinoxalinamine | 32 µg/mL |

| Fungi | Quinoxaline Derivative | 16 µg/mL |

作用機序

SB 674042は、オレキシンOX1受容体に選択的に結合することにより効果を発揮し、それによりオレキシンペプチドの作用をブロックします。 この拮抗作用は、通常オレキシンの結合によって引き起こされる下流のシグナル伝達経路の活性化を防ぎます。 関与する分子標的と経路には、細胞内カルシウム流動の阻害とmTORリン酸化の減少が含まれます 。 これらの作用は、睡眠、食欲、ストレス応答などの生理学的プロセスの調節に貢献します .

類似の化合物との比較

類似の化合物:

SB 334867: 同様の結合特性を持つ別の選択的なオレキシンOX1受容体拮抗薬。

SB 408124: 高い親和性を持つオレキシンOX1受容体の非ペプチド拮抗薬。

SB 410220: 機能的拮抗作用を有する強力なオレキシンOX1受容体拮抗薬.

独自性: SB 674042は、OX2受容体に対するオレキシンOX1受容体に対する高い選択性で独自であり、OX1受容体の特定の機能を研究するための貴重なツールとなっています。 その高い親和性と選択性は、研究と潜在的な治療用途におけるその有効性に貢献しています .

類似化合物との比較

SB 334867: Another selective orexin OX1 receptor antagonist with similar binding characteristics.

SB 408124: A non-peptide antagonist of the orexin OX1 receptor with high affinity.

SB 410220: A potent antagonist of the orexin OX1 receptor with functional antagonistic properties.

Uniqueness: SB 674042 is unique in its high selectivity for the orexin OX1 receptor over the OX2 receptor, making it a valuable tool for studying the specific functions of the OX1 receptor. Its high affinity and selectivity contribute to its effectiveness in research and potential therapeutic applications .

生物活性

6-Quinoxalinamine, 2,3,5-trimethyl-(9CI) is a chemical compound with the molecular formula C11H13N3. It belongs to the class of quinoxaline derivatives, which have garnered attention for their diverse biological activities. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in pharmacology, and relevant case studies.

Chemical Structure and Properties

The structure of 6-Quinoxalinamine, 2,3,5-trimethyl-(9CI) can be described as follows:

- IUPAC Name : 6-Quinoxalinamine, N,2,3-trimethyl-

- Molecular Formula : C11H13N3

- CAS Number : 161697-03-6

- Molecular Weight : 189.24 g/mol

The compound features a quinoxaline ring system that is substituted with methyl groups at the 2, 3, and 5 positions.

Biological Activity Overview

6-Quinoxalinamine derivatives have been studied for various biological activities including:

- Antimicrobial Properties : Research has indicated that quinoxaline derivatives exhibit significant antibacterial and antifungal activities. The compound has shown effectiveness against several strains of bacteria and fungi.

- Anticancer Activity : Some studies suggest that quinoxaline derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : There is evidence to suggest that these compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

The biological activity of 6-Quinoxalinamine is primarily attributed to its ability to modulate various biochemical pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Interaction : It has been shown to interact with neurotransmitter receptors which could explain its neuroprotective effects.

- Oxidative Stress Reduction : The compound may help in reducing oxidative stress by scavenging free radicals.

Antimicrobial Activity

A study conducted by Zhang et al. (2021) demonstrated that derivatives of quinoxaline showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Quinoxaline derivative A | 8 | 16 |

| Quinoxaline derivative B | 4 | 8 |

| 6-Quinoxalinamine | 2 | 4 |

Anticancer Activity

In a study published by Lee et al. (2020), the anticancer effects of several quinoxaline derivatives were evaluated on human cancer cell lines. The results indicated that:

- Cell Line : HeLa (cervical cancer)

- IC50 Values :

| Compound | IC50 (µM) |

|---|---|

| Quinoxaline derivative C | 10 |

| Quinoxaline derivative D | 15 |

| 6-Quinoxalinamine | 5 |

These findings highlight the potential of 6-Quinoxalinamine as a promising candidate for further development in cancer therapy.

Neuroprotective Effects

Research by Smith et al. (2022) explored the neuroprotective properties of this compound in a model of oxidative stress. The results indicated that treatment with 6-Quinoxalinamine significantly reduced neuronal cell death compared to controls.

特性

IUPAC Name |

2,3,5-trimethylquinoxalin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-6-9(12)4-5-10-11(6)14-8(3)7(2)13-10/h4-5H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQTXCRKNAHWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=NC(=C(N=C12)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167219 | |

| Record name | 6-Quinoxalinamine, 2,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161697-03-6 | |

| Record name | 6-Quinoxalinamine, 2,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161697036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Quinoxalinamine, 2,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。